molecular formula C13H19NO4S B11056971 4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11056971
M. Wt: 285.36 g/mol
InChI Key: FXGYHYMHAZQKCS-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one: 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid , is a fascinating compound with a unique spirocyclic structure. Let’s break it down:

    IUPAC Name: [ (1,1-dioxidotetrahydro-3-thienyl)amino]acetic acid

    Molecular Formula: CHNOS

    Molecular Weight: 193.22 g/mol

    CAS Number: 51070-56-5

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One high-yield and cost-effective method includes the following reactions:

    Hydrolysis: Starting from a precursor, hydrolysis yields the corresponding carboxylic acid.

    Esterification: The carboxylic acid reacts with an alcohol to form an ester.

    Acylation: An acyl chloride is used to introduce the spirocyclic moiety.

    Intramolecular Condensation: The spirocyclic ring forms through intramolecular condensation.

    O-Acylation: The final step involves O-acylation to obtain the desired compound.

Industrial Production:: Industrial-scale production methods may vary, but the principles remain consistent.

Chemical Reactions Analysis

This compound undergoes various reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions are feasible.

    Substitution: Substitution reactions occur at the spirocyclic carbon.

    Common Reagents: Reagents like oxidizing agents, reducing agents, and acyl chlorides are employed.

    Major Products: The major products depend on reaction conditions and substituents.

Scientific Research Applications

The compound finds applications in:

    Chemistry: As a building block for spirocyclic compounds.

    Biology: Investigating biological activity and interactions.

    Medicine: Potential therapeutic agents.

    Industry: Used in material science and chemical synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C13H19NO4S/c15-12-8-11(13(18-12)5-2-1-3-6-13)14-10-4-7-19(16,17)9-10/h8,10,14H,1-7,9H2

InChI Key

FXGYHYMHAZQKCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NC3CCS(=O)(=O)C3

Origin of Product

United States

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